molecular formula C16H22ClN3O B1293811 Tebuconazole CAS No. 80443-41-0

Tebuconazole

Cat. No.: B1293811
CAS No.: 80443-41-0
M. Wt: 307.82 g/mol
InChI Key: PXMNMQRDXWABCY-UHFFFAOYSA-N
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Description

Tebuconazole (CAS 107534-96-3) is a systemic triazole fungicide and a potent inhibitor of cytochrome P450 enzymes, specifically CYP51 (lanosterol 14α-demethylase). Its primary antifungal mechanism involves disrupting membrane function by blocking the conversion of lanosterol to ergosterol, a key component of fungal cell membranes, leading to the arrest of fungal growth. This makes it highly effective in research applications against a broad spectrum of pathogens, including smut, bunt, stripe rust, and powdery mildew. Beyond its agricultural role, this compound has significant research value in biochemical studies. It inhibits both Candida albicans CYP51 and truncated Homo sapiens CYP51 with IC50 values of 0.9 and 1.3 μM, respectively. In vitro studies show it induces lipid accumulation and oxidative stress in HepG2 cells, decreases cell viability and proliferation in MAC-T cells by triggering ER-stress-mediated apoptosis, and causes DNA damage and ROS generation in H9c2 cardiomyoblasts. In vivo models indicate it can induce a multiplicity of CYPs and oxidative stress in the liver of male rats. This compound is reported to influence the structure of Human Serum Albumin (HSA), forming a complex through static quenching, which is critical for understanding its distribution and potential toxicological profile. In environmental research, its impact on soil microbiota is a key area of study, where it has been shown to stimulate the proliferation of organotrophic bacteria and fungi at certain doses. The compound has a molecular weight of 307.82 g/mol and a melting point of 102-105°C. It is classified as having acute toxicity, is suspected of damaging the unborn child, and is very toxic to aquatic life with long-lasting effects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
Source PubChem
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InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMNMQRDXWABCY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Source PubChem
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DSSTOX Substance ID

DTXSID9032113
Record name Tebuconazole
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Molecular Weight

307.82 g/mol
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Physical Description

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline]
Record name Tebuconazole
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Solubility

In water, 36 mg/L at pH 5-9, 20 °C
Record name TEBUCONAZOLE
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Vapor Pressure

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C
Record name Tebuconazole
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Color/Form

Colorless crystals

CAS No.

107534-96-3, 80443-41-0
Record name Tebuconazole
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Record name 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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Record name 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl)
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Melting Point

105 °C
Record name TEBUCONAZOLE
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Preparation Methods

Key Results:

High-Purity Synthesis Using Grignard Reagent

A high-purity synthesis method involves the use of Grignard reagents for enhanced yield and purity:

  • Intermediate Formation : 4-(4-chlorophenyl)-1-(1H-1,2,4-triazole-1-yl)butan-2-one is prepared under nitrogen protection in tetrahydrofuran.

  • Grignard Reaction : Cooling the solution to 0–10°C, a Grignard reagent (CH₃CMgBr) is added along with ytterbium triflate as a catalyst. The reaction proceeds for 24 hours.

  • Extraction and Purification : After extraction with diethyl ether and washing with water, the crude product undergoes silica gel column chromatography using benzene as an eluent to obtain refined this compound.

Key Results:

  • Yield : Crude product yield of 187.4 g; refined product yield of 184.1 g.
  • Purity : Achieved >98% purity.

Chemoenzymatic Asymmetric Synthesis

This method focuses on producing enantiomerically pure (R)-tebuconazole using biocatalysis followed by chemocatalysis:

  • Biocatalytic Resolution :

    • Racemic epoxy precursor (2-tert-butyl-2-[2-(4-chlorophenyl)ethyl] oxirane) is resolved using E. coli cells expressing epoxide hydrolase from Rhodotorula paludigensis.
    • Optimization improved enantiomeric ratio (E value) from 13.4 to 43.8.
  • Chemocatalytic Ring Opening :

    • The retained (R)-epoxy precursor undergoes a ring-opening reaction with triazole to form (R)-tebuconazole.

Key Results:

Comparative Data Table

Method Yield (%) Purity (%) Key Features
Conventional Synthesis 82 ≥98 Improved yield via organic amine/crown ether catalysts.
High-Purity Synthesis ~98 >98 Use of Grignard reagent and ytterbium triflate catalyst.
Chemoenzymatic Asymmetric ~42 >99 Enantiomerically pure synthesis using biocatalysis.

Scientific Research Applications

Effects on Soil Microbiota

Recent studies have highlighted the influence of tebuconazole on soil microbial communities. A significant investigation revealed that this compound application stimulates the proliferation of organotrophic bacteria and fungi while enhancing the activity of soil enzymes involved in nutrient cycling, such as those responsible for phosphorus, sulfur, and carbon metabolism. The study employed both standard and metagenomic methods to assess microbial diversity and enzyme activity, concluding that this compound does not significantly disrupt soil biological homeostasis or fertility when applied within recommended agricultural doses .

Key Findings:

  • Increased Microbial Activity: this compound promotes the growth of beneficial bacteria and fungi.
  • Soil Enzyme Activity: Enhanced activities of enzymes related to nutrient metabolism were observed.
  • Microbial Diversity: The compound did not adversely affect overall microbial diversity at recommended doses.

Health Implications

This compound exposure has been linked to various health effects in both humans and animals. Research indicates that perinatal exposure to this compound can lead to neurological deficits in rats, although it does not significantly alter immunological or reproductive functions . In another case study, a man exhibited hepatotoxicity after exposure to this compound while handling barley seeds without protective gear. After discontinuation of exposure, his liver enzyme levels returned to normal within two weeks .

Health Impact Summary:

  • Neurological Deficits: Observed in animal models following perinatal exposure.
  • Hepatotoxicity: Documented case of liver damage due to occupational exposure.
  • Reproductive Health Risks: Disruption of steroid hormone synthesis noted in animal studies .

Environmental Impact and Pest Management

This compound's role in pest management extends beyond traditional agricultural applications. It has been shown to suppress infections caused by certain microparasitic fungi in aquatic systems. In controlled experiments with Daphnia, this compound demonstrated fungistatic properties at ecologically relevant concentrations, effectively inhibiting the growth of Metschnikowia bicuspidata without affecting the host's health significantly .

Environmental Applications:

  • Aquatic Pest Control: Effective against specific fungal infections in aquatic organisms.
  • Disease Suppression: Potential use in managing disease spread in natural populations.

Table 1: Summary of Key Research Findings on this compound

Study FocusFindingsSource
Soil MicrobiotaStimulates beneficial bacteria; enhances enzyme activity without disrupting diversity
Neurological EffectsPerinatal exposure leads to deficits; no significant immune alterations
HepatotoxicityCase study showing liver damage from occupational exposure; recovery noted after cessation
Aquatic Fungicide EfficacySuppresses Metschnikowia bicuspidata infection; effective at low concentrations

Mechanism of Action

Tebuconazole acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. It is absorbed by plants and translocated to various parts, including leaves, stems, and roots. Once inside the plant, this compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis .

Comparison with Similar Compounds

Emerging Alternatives and Innovations

  • Novel Trifluoromethyl Pyrimidines: Compounds 5b, 5j, and 5l exhibit superior antifungal activity (96–100% inhibition) against B. cinerea compared to this compound (96.45%) .
  • Chitosan Hydrochloride : A biofungicide reducing FHB incidence by 50–75%, comparable to this compound but with lower environmental persistence .

Biological Activity

Tebuconazole is a widely used systemic fungicide belonging to the triazole class, primarily utilized in agriculture for the control of various fungal diseases in crops. Its biological activity has been extensively studied, revealing significant effects on both target organisms and non-target species, including humans and soil microbiota. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on health, and environmental implications.

This compound functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the disruption of cellular processes, ultimately resulting in fungal cell death. The compound's efficacy varies with environmental conditions such as temperature and moisture levels, which can influence its fungicidal activity against pathogens like Fusarium graminearum and Botrytis cinerea .

Health Implications

Research has indicated that this compound exposure can lead to various health issues, particularly hepatotoxicity. A notable case study involved a 48-year-old male who developed hepatitis after occupational exposure to this compound while handling barley seeds without protective gear. Laboratory tests revealed elevated liver enzymes upon admission, which normalized after avoiding further exposure .

Case Study: Hepatotoxicity

TestOn AdmissionTwo Weeks After Avoiding this compoundNormal Ranges
WBC (per mm³)672082004500 to 10000
Hb (g/dL)12.814.1Male: 13.5 to 17.5; Female: 12.0 to 15.5
Platelets (per μL)202000358000150000 to 450000
AST (IU/L)12513Males: 6 to 34; Females: 8 to 40
ALT (IU/L)220177 to 56
ALP (IU/L)51124044 to 147

This case illustrates the potential risks associated with this compound exposure and underscores the importance of protective measures during its application.

Effects on Soil Microbiota

This compound's impact extends beyond human health; it also affects soil microbiota. A study demonstrated that this compound application stimulates the proliferation of organotrophic bacteria and fungi while enhancing soil enzyme activities responsible for nutrient cycling . The research indicated that doses within good agricultural practices did not significantly disrupt soil biological homeostasis.

Soil Microbial Response

ParameterControl SoilSoil Treated with this compound
Total Bacterial Count (OTUs)XIncreased by up to 3.33%
Urease Activity (μg N/g soil/h)XNo significant change
Dehydrogenase Activity (μg TPF/g soil/h)XIncreased significantly

This data suggests that while this compound has fungicidal properties, it may also enhance certain beneficial microbial populations in soil ecosystems.

Environmental Considerations

Q & A

Q. How should researchers standardize experimental conditions for assessing tebuconazole toxicity in aquatic organisms?

Methodological considerations include selecting species with ecological relevance (e.g., Daphnia magna), controlling water quality parameters (pH, temperature), and using geometric concentration series to capture sublethal effects. Batch adsorption studies (e.g., using OECD guidelines) should account for contact time and sediment characteristics to ensure reproducibility . Replication (≥20 individuals per treatment) and solvent controls (e.g., ethanol for this compound dissolution) are critical to isolate chemical effects from confounding variables .

Q. What are the best practices for analyzing this compound residues in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) validated for this compound detection (e.g., ISO 11369:1997) ensures precision. Include recovery tests (e.g., 70–120%) and matrix-matched calibration to address matrix effects. For field studies, measure both nominal and actual concentrations to validate exposure levels, as discrepancies up to 18% may occur due to environmental degradation .

Q. How can researchers address low statistical power in this compound toxicity studies?

Conduct a priori power analyses to determine sample size requirements. For example, a study on house sparrows (n=40) showed that small sample sizes may mask subtle immune biomarker changes (e.g., haptoglobin levels). Use mixed-effects models to account for individual variability and increase replicates per treatment group .

Advanced Research Questions

Q. How can physiologically based toxicokinetic (PBTK) models improve risk assessment of this compound?

PBTK models integrate species-specific ADME (absorption, distribution, metabolism, excretion) parameters. For humans, validate models using in vivo plasma concentration-time data from rabbits or rats. Address underprediction in liver concentrations by refining partition coefficients or incorporating enantiomer-specific metabolism (R(-)- vs. S(+)-tebuconazole) . Use these models to simulate cumulative exposure from dietary and dermal routes under realistic scenarios.

Q. How should contradictory biomarker data in this compound studies be interpreted?

Conflicting results (e.g., non-significant haptoglobin changes in house sparrows despite visual trends) require sensitivity analyses. Distinguish between biological variability (e.g., environmental stressors) and methodological limitations (e.g., assay precision). Follow-up studies should apply immune challenges (e.g., LPS injections) to amplify treatment effects under controlled conditions .

Q. What experimental designs are optimal for studying this compound-parasite interactions in ecotoxicology?

Use fully crossed factorial designs (e.g., 2 clones × 4 concentrations × 2 parasite treatments × 20 replicates) to isolate interactive effects. For Daphnia-Metschnikowia systems, maintain parasite transmission via weekly inoculations and quantify host fecundity and mortality. Validate chemical stability (half-life: 28–43 days) to ensure exposure consistency .

Q. How can researchers resolve discrepancies between field and lab data on this compound adsorption?

Lab batch studies often underestimate field adsorption due to static conditions. Complement lab data with experimental flume studies to simulate hydrodynamic effects. Measure organic carbon-water partitioning coefficients (KOC) and compare with predictive models (e.g., EPI Suite) to identify site-specific factors (e.g., sediment organic matter) .

Methodological Guidelines

  • Data Reporting : Follow journal-specific standards (e.g., Springer’s LaTeX macros). Use ≤3 significant figures for instrument-derived data and define statistical thresholds (e.g., p<0.05) .
  • Ethical Compliance : For vertebrate studies, adhere to institutional animal care guidelines (e.g., blinding, randomization) and justify sample sizes ethically .
  • Literature Synthesis : Critically evaluate prior studies using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to identify knowledge gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.